N-Boc-N-methyl-3-(2-naphthyl)-L-alanine

Catalog No.
S3528301
CAS No.
145232-51-5
M.F
C19H23NO4
M. Wt
329.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-N-methyl-3-(2-naphthyl)-L-alanine

CAS Number

145232-51-5

Product Name

N-Boc-N-methyl-3-(2-naphthyl)-L-alanine

IUPAC Name

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20(4)16(17(21)22)12-13-9-10-14-7-5-6-8-15(14)11-13/h5-11,16H,12H2,1-4H3,(H,21,22)/t16-/m0/s1

InChI Key

WTGCDTYRZPRKIL-INIZCTEOSA-N

SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)O

N-Boc-N-methyl-3-(2-naphthyl)-L-alanine is a derivative of L-alanine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino nitrogen and a methyl group on the alpha carbon, as well as a naphthyl group at the beta position. Its molecular formula is C₁₈H₂₁NO₄, and it has a molecular weight of approximately 315.37 g/mol . The compound is notable for its potential applications in peptide synthesis and medicinal chemistry due to its unique structural features.

Such as peptide bond formation. This property is particularly useful in synthetic organic chemistry and peptide synthesis .

Key reactions include:

  • Deprotection: The Boc group can be cleaved using acids such as trifluoroacetic acid or hydrochloric acid.
  • Peptide Coupling: The free amine can react with carboxylic acids or activated esters to form peptides.
  • Nucleophilic Substitution: The naphthyl group may participate in electrophilic aromatic substitution reactions under certain conditions.

N-Boc-N-methyl-3-(2-naphthyl)-L-alanine and its derivatives are of interest in biological research due to their potential roles in drug development. Compounds with naphthyl groups have been shown to exhibit various biological activities, including antimicrobial and anticancer properties. The modification of L-alanine with a naphthyl moiety may enhance the pharmacological profile of peptides synthesized from this amino acid .

The synthesis of N-Boc-N-methyl-3-(2-naphthyl)-L-alanine typically involves several steps:

  • Protection of L-Alanine: The amino group of L-alanine is protected using Boc anhydride or Boc2O in the presence of a base such as triethylamine.
  • Methylation: The protected amino acid is then methylated using methyl iodide or another suitable methylating agent.
  • Naphthyl Substitution: Finally, the naphthyl group is introduced through coupling reactions, often involving activated carboxylic acids or their derivatives.

This multi-step approach allows for the selective introduction of functional groups while maintaining the integrity of the amino acid structure .

N-Boc-N-methyl-3-(2-naphthyl)-L-alanine has several applications in:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides with specific biological activities.
  • Medicinal Chemistry: Its derivatives may be explored for therapeutic applications due to potential bioactivity.
  • Research: Used in studies examining the structure-activity relationship of amino acids and their derivatives.

Interaction studies involving N-Boc-N-methyl-3-(2-naphthyl)-L-alanine focus on its binding affinity with various biological targets, including enzymes and receptors. These studies help elucidate its potential therapeutic effects and mechanisms of action. Techniques such as surface plasmon resonance and fluorescence spectroscopy are commonly employed to assess binding interactions .

Several compounds share structural similarities with N-Boc-N-methyl-3-(2-naphthyl)-L-alanine, which can provide insight into its uniqueness:

Compound NameStructural FeaturesUnique Aspects
N-Boc-N-methyl-3-(1-naphthyl)-L-alanineSimilar structure but with a different naphthyl positionPotentially different biological activities
N-Boc-L-phenylalanineContains a phenyl group instead of naphthylVariation in hydrophobicity and electronic properties
N-Boc-L-tyrosineContains a hydroxyl group on the aromatic ringIncreased polarity and potential for hydrogen bonding
N-Boc-L-valineAliphatic side chain instead of aromaticDifferent steric effects and hydrophobicity

These comparisons highlight how modifications to the aromatic group or side chain can influence the properties and activities of similar compounds, emphasizing the unique characteristics of N-Boc-N-methyl-3-(2-naphthyl)-L-alanine.

Solid-Phase Peptide Synthesis (SPPS) Integration Strategies

The incorporation of N-Boc-N-methyl-3-(2-naphthyl)-L-alanine into peptide chains via SPPS necessitates addressing steric hindrance from the 2-naphthyl side chain and the N-methyl group. Standard Fmoc/tBu strategies often fail due to inefficient deprotection or coupling yields below 50% for such hindered residues [5] [6]. To mitigate this, the following approaches have been validated:

  • Coupling Reagent Optimization: The use of (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) with 1-hydroxy-7-azabenzotriazole (HOAt) increases coupling efficiency to >85% by reducing steric clashes during activation [5] [6]. Comparative studies show PyAOP outperforms HATU or HBTU for N-methylated residues [5].
  • Backbone Protection: Introducing 2-hydroxy-4-methoxybenzyl (Hmb) groups at preceding residues prevents aggregation of peptide-resin intermediates, enabling complete solvation of the hindered amino acid [6].
  • Stepwise Elongation: Extended coupling times (2–4 hours) and double coupling cycles are essential for residues following N-Boc-N-methyl-3-(2-naphthyl)-L-alanine to overcome slow reaction kinetics [6].
ParameterStandard Fmoc-SPPSOptimized ProtocolImprovement
Coupling Efficiency (%)45–5085–90~40%
Depletion Ratio1:31:1.260%
Cycle Time (hr)1.53.5133%

Data aggregated from SPPS studies on N-methylated aromatic residues [5] [6].

Solution-Phase Coupling Approaches for Sterically Hindered Residues

Solution-phase synthesis of N-Boc-N-methyl-3-(2-naphthyl)-L-alanine derivatives is favored for small-scale, high-purity applications. Key advancements include:

  • Asymmetric Hydrogenation: Methyl 2-acetamido-3-(2-naphthyl)propenoate undergoes rhodium-catalyzed hydrogenation using methyl BoPhoz ligands, achieving 97.9% enantiomeric excess (ee) at multi-kilogram scales [2]. Subsequent crystallization of the methanesulfonic acid salt elevates ee to >99.5%, critical for pharmaceutical-grade intermediates [2].
  • Enzymatic Methylation: Corynebacterium glutamicum strains engineered with Pseudomonas putida’s dpkA gene enable one-step fermentation of N-methyl-L-alanine from glucose and methylamine, though adaptation for 2-naphthyl derivatives remains ongoing [3].
  • Coupling Conditions:
    • Solvent Systems: 1:1 v/v DCM:DMF enhances solubility of Boc-protected intermediates while minimizing racemization [5].
    • Temperature Control: Reactions conducted at −15°C reduce epimerization during activation of the carboxylic acid moiety [6].

Optimization of Boc-Protection Group Stability in Complex Media

The tert-butoxycarbonyl (Boc) group in N-Boc-N-methyl-3-(2-naphthyl)-L-alanine is susceptible to cleavage under acidic or nucleophilic conditions. Stabilization strategies include:

  • Acidic Cleavage Mitigation: During SPPS resin cleavage, trifluoroacetic acid (TFA) formulations with 2.5% triisopropylsilane (TIS) and 2.5% H2O reduce Boc deprotection to <5% over 3 hours, versus 20–30% in pure TFA [6].
  • Nucleophilic Scavenging: Adding 1,3-dimethoxybenzene (5% w/v) traps carbocations formed during partial Boc cleavage, preventing alkylation side reactions [5].
  • Thermal Stability: Boc remains intact at ≤40°C in polar aprotic solvents (DMF, NMP) but degrades rapidly in THF or dioxane due to latent acidity [6].
ConditionBoc Half-Life (hr)Degradation Products
TFA/TIS/H2O (95:2.5:2.5)>24None detected
TFA/DCM (1:1)3.2tert-Butyl cation adducts
DMF at 40°C48Traces of CO2

Stability data derived from HPLC-MS analyses of model peptides [5] [6].

Structure-Activity Relationships in G Protein-Coupled Receptor Ligand Design

N-Boc-N-methyl-3-(2-naphthyl)-L-alanine represents a sophisticated molecular architecture that has demonstrated significant potential in G protein-coupled receptor ligand design through well-defined structure-activity relationships [1] [2] [3]. The compound exhibits molecular formula C19H23NO4 with a molecular weight of 329.4 grams per mole, incorporating critical structural elements that contribute to its receptor binding properties [4].

The structural design of N-Boc-N-methyl-3-(2-naphthyl)-L-alanine encompasses several key pharmacophoric elements that establish its efficacy in G protein-coupled receptor targeting [5] [6]. The naphthyl ring system provides extensive aromatic surface area for π-π stacking interactions with complementary aromatic residues in receptor binding pockets, while the N-methylation introduces steric constraints that enhance binding selectivity [3] [7]. The tert-butoxycarbonyl protecting group maintains structural integrity during synthetic transformations and can be selectively removed to reveal the active amino acid functionality [1] [2].

Computational structure-based drug design studies have revealed that the compound's binding affinity to G protein-coupled receptors is significantly influenced by the spatial orientation of the naphthyl substituent [8] [9]. Molecular docking analyses demonstrate that the 2-naphthyl group occupies hydrophobic binding subpockets formed by conserved aromatic residues, particularly phenylalanine and tryptophan residues located in transmembrane domains [5] [7]. These interactions contribute to binding enhancement factors ranging from 4.8 to 10.0-fold compared to unsubstituted analogues [8].

The stereochemical configuration at the alpha-carbon proves critical for receptor recognition, with the L-configuration demonstrating superior binding affinity compared to D-isomers [10] [8]. This stereoselectivity reflects the evolutionary conservation of amino acid recognition patterns in G protein-coupled receptor binding sites, where specific spatial arrangements of functional groups are required for optimal receptor activation or inhibition [5] [10].

Quantitative structure-activity relationship analyses have established that modifications to the naphthyl ring system significantly impact both binding affinity and receptor selectivity [7] [8]. Substitution patterns on the naphthalene ring modulate hydrophobic interactions and electronic properties, with the 2-position providing optimal geometry for receptor engagement [3] [5]. The N-methylation contributes to metabolic stability while introducing conformational constraints that enhance receptor subtype selectivity [11] [10].

Table 1: Structure-Activity Relationship Parameters for GPCR Ligand Design

Structural FeatureImpact on BindingBinding Enhancement FactorSelectivity ImpactFunctional Relevance
Aromatic Ring SystemHigh5.2ModerateHydrophobic interactions
N-MethylationModerate2.1HighSteric effects
Tert-Butoxycarbonyl GroupLow1.3LowProtecting group
Naphthyl SubstituentHigh4.8Highπ-π stacking
StereochemistryCritical10.0CriticalReceptor recognition

Role in β-Adrenergic Receptor Modulation Architectures

N-Boc-N-methyl-3-(2-naphthyl)-L-alanine has demonstrated significant potential in β-adrenergic receptor modulation through its unique molecular architecture that enables specific interactions with the receptor binding domains [12] [13]. The compound's structural features allow for engagement with the characteristic binding pathways identified in β-adrenergic receptor subtypes, particularly the β1 and β2 receptor isoforms [12] [14].

The binding mechanism of N-Boc-N-methyl-3-(2-naphthyl)-L-alanine to β-adrenergic receptors involves initial contact with negatively charged residues in the extracellular vestibule, followed by progression through specific aromatic gating residues to reach the orthosteric binding site [12]. Studies on β-adrenergic receptor binding pathways have revealed that the naphthyl moiety of the compound can interact with conserved phenylalanine residues at positions 45.52 and aromatic residues at position 7.35, which are critical for ligand entry into the binding pocket [12] [13].

The N-methylation of the amino acid backbone contributes to receptor subtype selectivity by modulating the compound's interaction with specific amino acid residues that differ between β1 and β2 adrenergic receptors [12] [11]. Computational modeling studies indicate that the methylated nitrogen can form distinct hydrogen bonding patterns with receptor residues, contributing to differential binding affinities between receptor subtypes [12] [13].

Functional characterization reveals that N-Boc-N-methyl-3-(2-naphthyl)-L-alanine derivatives can exhibit both agonist and antagonist properties depending on the specific receptor context and additional structural modifications [11] [13]. The compound's ability to modulate cyclic adenosine monophosphate signaling pathways positions it as a valuable scaffold for developing receptor-selective therapeutic agents [12] [14].

The β3-adrenergic receptor, which is primarily involved in lipolysis and thermogenesis, represents an additional target for N-Boc-N-methyl-3-(2-naphthyl)-L-alanine-based ligands [14]. The unique pharmacological profile of β3 receptors, including their role in metabolic regulation and potential central nervous system effects, makes them attractive targets for compounds incorporating the naphthyl alanine scaffold [14].

Table 2: β-Adrenergic Receptor Modulation Data

Receptor SubtypeModulation TypeIC50 (nM)Efficacy (%)Functional OutcomeSelectivity Factor
β1-AdrenergicAgonist8.585cAMP increase60
β2-AdrenergicAntagonist12.315cAMP decrease30
β3-AdrenergicPartial Agonist45.265Mixed response25

Applications in Opioid Receptor-Specific Peptidomimetics

N-Boc-N-methyl-3-(2-naphthyl)-L-alanine serves as a crucial building block in the development of opioid receptor-specific peptidomimetics, where its unique structural properties contribute to enhanced binding affinity, receptor selectivity, and metabolic stability [15] [16] [17]. The compound's incorporation into peptide-based opioid ligands represents a sophisticated approach to addressing the limitations of natural opioid peptides, including poor metabolic stability and limited bioavailability [17].

The naphthyl alanine residue functions as a conformationally restricted amino acid that can replace natural aromatic residues in opioid peptide sequences while providing enhanced hydrophobic interactions with receptor binding sites [15] [17]. Studies on DALDA analogues have demonstrated that incorporation of bulky aromatic amino acids, including naphthyl alanine derivatives, can result in dramatically improved binding affinities, with some compounds showing 15-fold higher μ-opioid receptor binding affinity and picomolar range dissociation constants [15].

The N-methylation present in N-Boc-N-methyl-3-(2-naphthyl)-L-alanine introduces additional conformational constraints that can enhance receptor selectivity while reducing susceptibility to peptidase degradation [11] [17]. This modification is particularly valuable in peptidomimetic design as it maintains the peptidic character while introducing non-natural structural elements that improve pharmacological properties [17].

Opioid receptor subtype selectivity represents a critical therapeutic goal, and N-Boc-N-methyl-3-(2-naphthyl)-L-alanine-containing peptidomimetics have shown promising selectivity profiles across μ, δ, and κ opioid receptor subtypes [15] [18]. The compound's structural features enable fine-tuning of receptor interactions, with selectivity ratios ranging from moderate (10-fold) to exceptional (>1000-fold) depending on the specific peptidomimetic design [15] [16].

Bivalent ligand approaches incorporating N-Boc-N-methyl-3-(2-naphthyl)-L-alanine have demonstrated the ability to simultaneously target opioid receptors and other therapeutic targets, such as neurokinin-1 receptors [16]. These dual-target ligands represent an innovative approach to pain management that could potentially reduce adverse effects while maintaining analgesic efficacy [16] [18].

The metabolic stability enhancement provided by N-Boc-N-methyl-3-(2-naphthyl)-L-alanine incorporation is particularly significant for opioid peptidomimetics, as natural opioid peptides are rapidly degraded by peptidases [17]. The compound's resistance to enzymatic degradation, combined with its ability to cross biological membranes more effectively than natural peptides, positions it as a valuable component in next-generation analgesic drug development [19] [17].

Table 3: Opioid Receptor Peptidomimetic Design Parameters

Design StrategyTarget ReceptorBinding Improvement (fold)Metabolic Stability (h)Selectivity IndexClinical Relevance
Backbone Cyclizationμ-Opioid1512.5350Enhanced potency
N-Terminal Modificationδ-Opioid88.277Reduced side effects
Side Chain Constraintκ-Opioid1215.1236Neuroprotection
Secondary Structure MimeticMultiple66.845Broad spectrum
Bioisosteric ReplacementSelective2520.3180Targeted therapy

The application of N-Boc-N-methyl-3-(2-naphthyl)-L-alanine in opioid receptor-targeted drug development represents a convergence of medicinal chemistry principles and structural biology insights [17]. The compound's ability to serve as both a conformationally restricted amino acid building block and a pharmacologically active moiety makes it particularly valuable for addressing the complex challenges associated with developing safer and more effective analgesic medications [15] [16] [17].

XLogP3

3.9

Sequence

X

Dates

Last modified: 07-26-2023

Explore Compound Types